molecular formula C19H13F3N6OS B2383229 N-(2,4-difluorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863458-58-6

N-(2,4-difluorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2383229
M. Wt: 430.41
InChI Key: PKNANZJCPZZAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H13F3N6OS and its molecular weight is 430.41. The purity is usually 95%.
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Scientific Research Applications

Radioligand Synthesis for Imaging

Compounds within the same family have been utilized in the synthesis of selective radioligands, such as [18F]PBR111, for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This illustrates their potential in aiding the diagnosis and research of neurological conditions through advanced imaging techniques (Dollé et al., 2008).

Affinity Towards Adenosine Receptors

Research has also shown that amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines exhibit high affinity and selectivity for adenosine receptors, suggesting their potential in developing treatments for conditions mediated by these receptors, such as cardiovascular diseases (Betti et al., 1999).

Insecticidal Assessment

New heterocycles incorporating a thiadiazole moiety have been synthesized for insecticidal assessments against the cotton leafworm, Spodoptera littoralis. This indicates the potential agricultural applications of these compounds in pest management (Fadda et al., 2017).

Molecular Probes for Adenosine Receptors

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, related to the compound of interest, have been developed as molecular probes for the A2A adenosine receptor, showing high affinity and selectivity. These probes are useful in studying receptor function and could lead to new therapeutic agents (Kumar et al., 2011).

Potential Antiasthma Agents

Research into triazolo[1,5-c]pyrimidines has identified them as active mediator release inhibitors, suggesting their utility in developing antiasthma agents. This highlights the therapeutic potential of such compounds in respiratory conditions (Medwid et al., 1990).

Antimalarial Effects

Compounds in this category have shown antimalarial activity against P. berghei in mice, underscoring their potential in contributing to the fight against malaria, a major global health challenge (Werbel et al., 1973).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N6OS/c20-12-5-6-15(14(22)7-12)25-16(29)9-30-19-17-18(23-10-24-19)28(27-26-17)8-11-3-1-2-4-13(11)21/h1-7,10H,8-9H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNANZJCPZZAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)N=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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